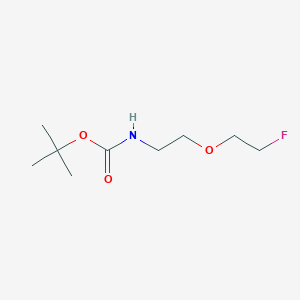
N-Acetyl-N-methyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-methyl-L-valine is a derivative of the amino acid valine, where the amino group is both acetylated and methylated
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methyl-L-valine typically involves the protection of the amino group of L-valine, followed by N-methylation and subsequent acetylation. One common method includes:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
N-Methylation: The protected amino acid is then subjected to N-methylation using methyl iodide and a base like sodium hydride.
Deprotection and Acetylation: The protecting group is removed, and the resulting amine is acetylated using acetic anhydride
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions: N-Acetyl-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: this compound can participate in substitution reactions, particularly at the acetyl or methyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives .
科学研究应用
N-Acetyl-N-methyl-L-valine has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug design and delivery systems.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
作用机制
The mechanism of action of N-Acetyl-N-methyl-L-valine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. This can modulate various biological processes, including protein synthesis and signal transduction .
相似化合物的比较
N-Acetyl-L-valine: Similar in structure but lacks the methyl group.
N-Methyl-L-valine: Similar but lacks the acetyl group.
N-Acetyl-L-leucine: Another acetylated amino acid with a different side chain .
Uniqueness: N-Acetyl-N-methyl-L-valine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs .
属性
CAS 编号 |
234772-49-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
FRYIZRQYLKRXTI-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)C |
规范 SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)



![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)



![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)

